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Dehydro Cyclosporin A-D4

Cat. No.: B1165253
M. Wt: 1188.62
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Cyclosporin (B1163) A in Biochemical Investigations

Cyclosporin A, also known as Ciclosporin, is a potent immunosuppressant that has been instrumental in the success of organ transplantation by preventing graft rejection. ouh.nhs.uklgcstandards.com Its mechanism of action involves the inhibition of calcineurin, a protein phosphatase, which in turn suppresses the production of inflammatory cytokines by T-lymphocytes. wikipedia.orgrndsystems.com The intricate metabolic pathways of Cyclosporin A have been a subject of intense research to understand its efficacy and toxicity. tandfonline.com These investigations often involve the identification and quantification of its various metabolites. tandfonline.com

Principles and Advantages of Stable Isotope Labeling in Chemical Biology and Analytics

Stable isotope labeling is a non-radioactive technique used to trace the fate of molecules in biological or chemical systems. silantes.comwikipedia.org This method involves replacing one or more atoms in a molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). creative-proteomics.com These labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished based on their mass difference using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

The primary advantages of using stable isotopes, particularly deuterium, in chemical and biological research include:

Enhanced Detection and Quantification: Deuterium-labeled compounds serve as excellent internal standards in quantitative mass spectrometry, leading to more accurate and precise measurements. researchgate.net

Metabolic Pathway Tracing: The isotopic label acts as a tracer, allowing researchers to follow the metabolic conversion of a parent drug into its various metabolites. nih.gov

Improved Stability: In some cases, the replacement of hydrogen with deuterium can lead to a stronger chemical bond, a phenomenon known as the kinetic isotope effect, which can alter the rate of metabolic processes.

Reduced Background Noise: The use of isotopically labeled standards helps to minimize interference from complex biological matrices, thereby improving the signal-to-noise ratio in analytical measurements.

Defining Dehydro Cyclosporin A-D4: A Key Deuterated Metabolite/Analog for Advanced Research

This compound is a deuterated form of Dehydro Cyclosporin A, a metabolite of Cyclosporin A. usbio.net The "-D4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This specific labeling makes it an ideal internal standard for the quantitative analysis of Dehydro Cyclosporin A in biological samples using liquid chromatography-mass spectrometry (LC-MS). The co-elution of the deuterated and non-deuterated forms, combined with their distinct mass-to-charge ratios, allows for highly accurate quantification. researchgate.net

Compound Information Table

Compound NameOther NamesKey Role
Cyclosporin A Ciclosporin, CsA, CyAImmunosuppressant drug ouh.nhs.ukwikipedia.org
Dehydro Cyclosporin A -Metabolite of Cyclosporin A
This compound Dehydro Cyclosporine A-D4Deuterated internal standard for research usbio.netacanthusresearch.com
Cyclosporin A-d4 Cyclosporine A-d4, Ciclosporin A-d4, CsA-d4Deuterated analog of Cyclosporin A lgcstandards.commedchemexpress.com
Cyclosporin A acetate-d4 Cyclosporine A acetate-d4, Ciclosporin A acetate-d4, CsA acetate-d4Deuterated and acetylated analog of Cyclosporin A medchemexpress.com

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆₂H₁₀₅D₄N₁₁O₁₁ esschemco.com
Molecular Weight 1188.62 esschemco.com
Purity >95% by HPLC; >98% atom D esschemco.com
Molecular Formula (Alternate) C₆₂H₁₀₅D₄N₁₁O₁₂ acanthusresearch.com

Properties

Molecular Formula

C62H105D4N11O11

Molecular Weight

1188.62

Purity

>95%

Synonyms

Anhydro Cyclosporin A-d4;  Anhydro Cyclosporine A-d4

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Dehydro Cyclosporin A D4

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation into Cyclosporin (B1163) A Derivatives

The introduction of deuterium into complex molecules like Cyclosporin A can be achieved through several synthetic strategies. These methods range from multi-step chemical modifications to direct hydrogen-deuterium exchange (HDX) reactions on the pre-formed macrocycle.

One common approach involves the de novo synthesis, where deuterated building blocks or reagents are incorporated at early stages. For instance, specific amino acid precursors containing deuterium can be used in the enzymatic synthesis of Cyclosporin A by the fungus Tolypocladium inflatum. researchgate.net However, this method can be complex and costly.

A more direct and cost-effective method is the post-synthesis modification of the Cyclosporin A molecule. This typically involves hydrogen-deuterium exchange reactions, where labile protons on the molecule are swapped for deuterium atoms from a deuterium source, such as deuterium oxide (D₂O). researchgate.net These reactions can be catalyzed by acids, bases, or metals. researchgate.net The choice of catalyst and reaction conditions (e.g., temperature, pH) is crucial for controlling the extent and location of deuterium incorporation. researchgate.net For example, patents have described the production of deuterated Cyclosporin A derivatives by substituting deuterium at key sites of metabolism to enhance efficacy and reduce toxicity. google.com

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity Assessment of Dehydro Cyclosporin A-D4

NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. It provides direct evidence of deuterium incorporation and its precise location within the molecule.

¹H NMR (Proton NMR): In ¹H NMR, the incorporation of a deuterium atom at a specific position results in the disappearance or significant reduction of the corresponding proton signal in the spectrum. nih.gov This provides a straightforward method to confirm the site of deuteration. For complex molecules like cyclosporins, 2D NMR techniques (e.g., COSY, TOCSY) are used to assign proton signals before comparing the spectra of the labeled and unlabeled compounds. nmims.edunih.gov

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A ²H NMR spectrum will show signals corresponding to the chemical shifts of the incorporated deuterium atoms. The peak area in quantitative ²H NMR is directly proportional to the number of deuterium atoms, allowing for the determination of isotopic enrichment at specific sites. acs.orgresearchgate.net Combining quantitative ¹H and ²H NMR can provide a highly accurate determination of isotope abundance. nih.govwiley.com

Table 1: Application of NMR Spectroscopy in the Analysis of Deuterated Cyclosporin A Derivatives
NMR TechniquePrimary ApplicationObserved Effect of DeuterationInformation Gained
¹H NMRPosition DeterminationDisappearance or reduction of a specific proton signalConfirms the location of deuterium incorporation
²H NMRQuantification & Position ConfirmationAppearance of a signal at the chemical shift corresponding to the deuterated positionDirectly confirms deuterium presence and allows for quantification of isotopic enrichment
¹³C NMRStructural IntegritySplitting of carbon signals (C-D coupling) and slight upfield shiftConfirms deuterium is attached to the expected carbon atom

HRMS is a cornerstone for analyzing isotopically labeled compounds, providing precise mass measurements that confirm deuterium incorporation and allow for the assessment of isotopic purity. nih.gov

Furthermore, HRMS resolves the isotopic distribution of the molecule. A pure, unlabeled compound has a characteristic isotopic pattern due to the natural abundance of ¹³C, ¹⁵N, and ¹⁸O. en-trust.atresearchgate.net A deuterated compound like this compound will exhibit a shifted and more complex isotopic pattern, showing the distribution of molecules containing D0, D1, D2, D3, and D4. By analyzing the relative intensities of these peaks, the average isotopic enrichment and the percentage of the desired D4 isotopologue can be accurately calculated. rsc.orgresearchgate.net Tandem MS (MS/MS) can be used to fragment the molecule, and by analyzing the mass of the fragments, the location of the deuterium labels can be further confirmed. nih.gov

Table 2: Expected Mass Changes for this compound
CompoundExemplary Molecular FormulaMonoisotopic Mass (Da)Mass Change upon D4 Incorporation (Da)
Dehydro Cyclosporin AC₆₂H₁₀₉N₁₁O₁₁1187.8401N/A
This compoundC₆₂H₁₀₅D₄N₁₁O₁₁1191.8652+4.0251

Note: The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ²H).

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of pharmaceutical compounds, including this compound. An HPLC method, typically coupled with a UV or MS detector (LC-MS), is used to separate the target compound from any synthetic precursors, reagents, or side products. A high purity value (e.g., >95%) by HPLC indicates that the sample is free from significant chemical impurities.

When validating isotopic integrity, HPLC is crucial for ensuring that the deuterated standard is chromatographically similar to its non-deuterated counterpart. For use as an internal standard in isotope dilution mass spectrometry, it is ideal for the labeled and unlabeled compounds to co-elute. researchgate.net However, a phenomenon known as the chromatographic isotope effect (CIE) can sometimes lead to slight separation between deuterated and non-deuterated isotopologues. nih.gov This effect is generally small for deuterium-labeled compounds in reversed-phase HPLC but can be more pronounced in other chromatographic modes. cchmc.orgoup.com Therefore, validating the HPLC method to assess the degree of separation, if any, is a key part of confirming the suitability of this compound as an internal standard. researchgate.net

Analytical Applications of Dehydro Cyclosporin A D4 As a Reference Standard

Development of Quantitative Assays for Cyclosporin (B1163) A and its Metabolites Utilizing Dehydro Cyclosporin A-D4

The development of precise and accurate quantitative assays is essential for pharmacokinetic and toxicokinetic studies of Cyclosporin A. This compound is an ideal internal standard for this purpose, enhancing the reliability of measurements by accounting for potential sample loss during preparation and for variations in instrument response.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the therapeutic monitoring of immunosuppressants like Cyclosporin A due to its high sensitivity, specificity, and accuracy. nih.govsemanticscholar.org In these methods, an LC system separates Cyclosporin A and its metabolites from endogenous components within a biological sample. uni-muenchen.de The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. nih.gov

The mass spectrometer is typically operated in a multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. acs.org For Cyclosporin A, analysis in positive electrospray ionization mode often involves monitoring the fragmentation of an ammonium (B1175870) adduct ion, which provides greater specificity and sensitivity. waters.com The use of this compound as an internal standard is integral to this process. It is added to the sample at a known concentration before processing. Because it co-elutes with the analyte and has a distinct mass-to-charge ratio (m/z), it allows for ratiometric quantification, which corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy. nih.gov

Table 1: Typical LC-MS/MS Parameters for Cyclosporin A Analysis

ParameterTypical Condition/Value
ChromatographyReversed-Phase (e.g., C18 column) nih.gov
Mobile PhaseGradient elution with methanol (B129727) and water containing ammonium formate (B1220265) or formic acid acs.orgaustinpublishinggroup.com
Ionization ModePositive Electrospray Ionization (ESI+) waters.com
Analyte Precursor Ion (m/z)[M+NH4]+ waters.com
Internal StandardThis compound or other deuterated analogs nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) acs.org

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantification technique that provides a high level of accuracy. rsc.orgptb.de The fundamental principle involves adding a known amount of an isotopically enriched standard—the "spike," such as this compound—to a sample containing an unknown quantity of the target analyte (Cyclosporin A). osti.gov

After the addition of the internal standard, the sample and standard are homogenized to ensure isotopic equilibrium. osti.gov During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the isotopically labeled standard. ptb.de The mass spectrometer measures the intensity ratio of a specific ion from the native analyte to the corresponding ion from the labeled standard. osti.gov This ratio is then used to calculate the analyte's concentration with high accuracy, as the measurement is independent of sample recovery or instrument signal fluctuations. ptb.deosti.gov The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte, is the most effective way to compensate for matrix effects and other sources of error in LC-MS analysis. nih.govchromatographyonline.com

For a bioanalytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its performance characteristics. europa.eukarger.com When using this compound as an internal standard, key validation parameters are assessed according to regulatory guidelines. europa.eu

Selectivity: The method must demonstrate the ability to differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components. europa.eu The internal standard, this compound, must also be free from interference. researchgate.net

Linearity and Range: The calibration curve, which plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration, must demonstrate a linear relationship over a specified concentration range. nih.govnih.gov A minimum of six non-zero standards are typically used to construct the curve. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the nominal value, while precision measures the closeness of repeated measurements. europa.eu These are typically evaluated at multiple quality control (QC) levels, including the lower limit of quantification (LLOQ), low, medium, and high concentrations. europa.eufda.gov For accuracy, the mean value should be within ±15% of the nominal value (±20% for LLOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ). europa.eu

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. karger.com

Table 2: Representative Validation Results for a Cyclosporin A Assay Using a Deuterated Internal Standard

ParameterConcentration LevelAcceptance CriteriaExample Result
Linearity2 - 1250 ng/mLCorrelation Coefficient (r)>0.99 nih.gov
Back-calculated StandardsWithin ±15% of nominal nih.gov
Intra-Assay Precision (CV%)Low QC≤15%<14.7% nih.gov
High QC≤15%<14.7% nih.gov
Inter-Assay Precision (CV%)Low QC≤15%<12.5% nih.gov
High QC≤15%<12.5% nih.gov
Accuracy (% Bias)Low QCWithin ±15%90 - 113% nih.gov
High QCWithin ±15%90 - 113% nih.gov

Note: Example results are adapted from a study quantifying Cyclosporin A with a deuterated internal standard. nih.gov

Application of this compound in the Analysis of Complex Biological Matrices (excluding human clinical samples)

In preclinical research, Cyclosporin A and its metabolites are often measured in various animal biological matrices, such as plasma, serum, and tissue homogenates. acs.orgresearchgate.net These matrices are complex and can interfere with the analysis. The use of this compound is crucial for obtaining accurate results from these challenging samples.

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering substances like proteins and phospholipids (B1166683) before LC-MS/MS analysis. nih.govsharif.edu this compound is added prior to extraction to account for any analyte loss during these steps.

Common extraction techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) or an acid is added to the sample to denature and precipitate proteins. nih.gov Zinc sulfate (B86663) is also commonly used to facilitate precipitation. nih.govresearchgate.net The supernatant containing the analyte and internal standard is then separated for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate). sharif.edunih.gov It can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup that involves passing the sample through a solid sorbent that retains the analyte. austinpublishinggroup.com Interfering components are washed away, and the analyte is then eluted with a different solvent. This method generally produces the cleanest samples and can reduce matrix effects.

Matrix effects are a significant challenge in LC-MS/MS analysis, occurring when co-eluting endogenous components from the sample matrix affect the ionization efficiency of the analyte, causing either ion suppression or enhancement. chromatographyonline.com This can lead to inaccurate and imprecise results. chromatographyonline.com

The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. nih.govchromatographyonline.com Because the SIL-IS is structurally almost identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. chromatographyonline.com By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is effectively normalized, leading to reliable quantification. nih.gov

Other strategies to reduce matrix effects include optimizing the sample preparation method to remove interfering components (e.g., using SPE instead of PPT) and adjusting chromatographic conditions to separate the analyte from the matrix components that cause interference. chromatographyonline.com The post-column infusion technique can be used during method development to identify regions in the chromatogram where significant matrix effects occur. nih.govchromatographyonline.com

Investigations into the Metabolic Pathways of Cyclosporin a Using Deuterated Analogs

Elucidation of Dehydrogenation Pathways and Metabolite Identification of Cyclosporin (B1163) A (e.g., formation of Dehydro Cyclosporin A)

The biotransformation of Cyclosporin A (CsA) is extensive, yielding more than 30 metabolites. nih.gov The primary metabolic pathways are oxidation reactions, specifically hydroxylation and N-demethylation, rather than dehydrogenation. nih.govnih.gov These reactions are primarily carried out by the cytochrome P450 enzyme system. nih.govdrugbank.com

Metabolic alteration of single functional groups on the CsA molecule leads to the formation of primary metabolites. nih.gov Subsequent biotransformation of these primary metabolites results in secondary metabolites, which are often di- or tri-hydroxylated or have undergone multiple demethylations. nih.gov While "Dehydro Cyclosporin A" suggests a metabolite formed via a dehydrogenation pathway, the major identified metabolites of CsA result from hydroxylation and N-demethylation processes.

Key metabolites are designated with an "AM" nomenclature. The principal primary metabolites include:

AM1 : Hydroxylated at the amino acid 1 residue. nih.gov

AM9 : Hydroxylated at the amino acid 9 residue. nih.gov

AM4N : N-demethylated at the amino acid 4 residue. nih.gov

Further metabolism of these compounds leads to quantitatively significant secondary metabolites such as AM1c (a cyclized form of AM1) and AM19 (hydroxylated at both amino acid 1 and 9 positions). nih.gov

Table 1: Major Primary and Secondary Metabolites of Cyclosporin A
Metabolite IDMetabolic ReactionPosition of Modification
AM1MonohydroxylationAmino Acid 1
AM9MonohydroxylationAmino Acid 9
AM4NN-demethylationAmino Acid 4
AM1cCyclization (of AM1)Amino Acid 1
AM19DihydroxylationAmino Acids 1 and 9

In Vitro Metabolic Stability and Biotransformation Studies of Cyclosporin A with Dehydro Cyclosporin A-D4 as a Tracer

In vitro metabolic stability assays are crucial for predicting a drug's behavior in vivo. nuvisan.com These assays typically involve incubating a drug with liver microsomes or hepatocytes to measure its rate of degradation. nuvisan.com The use of a deuterated tracer like this compound in such studies allows it to serve as an internal standard for highly accurate quantification of the parent compound's depletion over time via liquid chromatography-mass spectrometry (LC-MS).

The metabolism of Cyclosporin A is almost entirely dependent on the Cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver and small intestine. drugbank.comnih.gov The rate-limiting step in the elimination of CsA from the body is its conversion to metabolites by these enzymes. drugbank.com

CYP3A4 : This is the main enzyme responsible for CsA metabolism, accounting for over 80% of its biotransformation. nih.govnih.gov It catalyzes the formation of the major hydroxylated (AM1, AM9) and N-demethylated (AM4N) metabolites. nih.gov

CYP3A5 : This isoform also contributes to CsA metabolism, though to a lesser extent than CYP3A4. nih.gov

Other Isoforms : There is some evidence that other CYP isoforms, such as CYP1A1 or CYP1A2, may be involved in the formation of certain secondary metabolites. nih.gov

The involvement of specific CYP enzymes can be determined using in vitro systems with recombinant human CYPs, which express a single CYP isoform, allowing for precise identification of their catalytic activity towards a substrate. aacrjournals.org

Table 2: Cytochrome P450 Enzymes in Cyclosporin A Metabolism
EnzymeRole in CsA MetabolismMetabolites Formed
CYP3A4Major metabolic pathway (>80%)AM1, AM9, AM4N, and others
CYP3A5Secondary metabolic pathwayContributes to overall metabolism
CYP1A1/1A2Potential minor pathwayMay form some cyclic secondary metabolites

Organ slice models provide a valuable in vitro tool that preserves the complex cellular architecture of tissues, allowing for a more physiologically relevant assessment of metabolism compared to subcellular fractions. Studies using precision-cut slices from the liver, kidney, and intestine have demonstrated that while the liver is the primary site of CsA biotransformation, extrahepatic metabolism is significant. nih.gov

Liver : The liver is the main site for CsA biotransformation, producing the most complex array of metabolites. The first metabolites to appear in liver slice cultures are the monohydroxylated AM1 and AM17, and the N-demethylated M21. nih.gov

Kidney : Human kidney slices have been shown to metabolize CsA, with the formation of the major metabolite M17 occurring at a rate comparable to that in liver slices. nih.gov The total rate of CsA metabolism in human kidney slices is approximately 42% of the rate observed in liver slices. nih.gov

Intestine : Metabolism of CsA in human colonic mucosal slices indicates that the intestine contributes to the drug's first-pass effect. nih.gov

In these experimental setups, a deuterated tracer would be co-incubated with the non-labeled drug, and samples would be analyzed at various time points to quantify metabolite formation and parent drug depletion.

Subcellular fractionation is a technique used to isolate specific organelles and cellular compartments to study their functions. For drug metabolism, the microsomal fraction, which contains fragments of the endoplasmic reticulum, is of primary interest as it is rich in CYP enzymes. nih.gov

Studies using liver and kidney microsomes from preclinical species like rabbits have been instrumental in localizing and quantifying CsA metabolism. nih.gov For example, in vitro incubation of CsA with rabbit hepatic microsomes results in the formation of metabolites M1, M17, and M21. nih.gov The metabolic rate in hepatic microsomes is significantly higher—up to 37-fold—than in renal microsomes from the same animals, reinforcing the liver's role as the principal site of metabolism. nih.gov The biotransformation rates are calculated by measuring the amount of remaining, unmetabolized CsA over a set incubation time. nih.gov

Preclinical Pharmacokinetic Research Using Deuterated Cyclosporin A Analogs (excluding human data)

Deuterated analogs of Cyclosporin A are essential for preclinical pharmacokinetic research. medchemexpress.com They are primarily used as internal standards in bioanalytical methods to ensure the accurate quantification of the drug and its metabolites in biological samples from animal studies. Stable isotope-labeled compounds are ideal for this purpose as they co-elute with the analyte but are distinguishable by mass, correcting for variations in sample processing and instrument response. researchgate.net

Pharmacokinetic studies in animal models such as rats are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug before it enters clinical trials.

Absorption : In rats, the oral absorption of Cyclosporin A is slow and incomplete, with a bioavailability of approximately 30%. nih.gov The extent of absorption can be dose-dependent, increasing as the administered dose rises. nih.gov

Distribution : CsA is extensively distributed throughout the body due to its high lipid solubility. nih.govnih.gov The highest concentrations are found in the liver, kidney, adipose tissue, and endocrine glands. nih.gov Adipose tissue and skin act as major storage sites for the unchanged drug. nih.gov Concentrations in tissues are typically much higher than in blood. nih.gov

Elimination : Elimination of CsA occurs primarily through metabolic conversion and subsequent excretion in the bile. nih.gov Over 70% of an oral dose's radioactivity is recovered in the feces, with up to 15% in the urine. nih.gov The terminal elimination half-life of radioactivity from the blood in rats is between 20 and 30 hours. nih.gov

Table 3: Selected Pharmacokinetic Parameters of Cyclosporin A in Rats
ParameterValueObservation
Oral Bioavailability~30%Absorption is slow and incomplete. nih.gov
Time to Peak Blood Level (Tmax)3-4 hoursIndicates slow absorption rate. nih.gov
Elimination Half-Life (t1/2)20-28 hoursReflects the terminal elimination from blood. nih.govnih.gov
Primary Route of ExcretionFeces (via bile)>70% of an oral dose. nih.gov
Tissue DistributionHighConcentrates in liver, kidney, fat, and endocrine glands. nih.gov

Assessment of Transporter Involvement (e.g., P-glycoprotein) in Drug Disposition

The involvement of efflux transporters, particularly P-glycoprotein (P-gp), is a critical factor in determining the disposition and bioavailability of many drugs. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, actively extrudes a wide range of xenobiotics from cells, thereby limiting their absorption and tissue penetration. Cyclosporin A is a well-established inhibitor and substrate of P-gp, and this interaction has significant implications for drug-drug interactions.

The use of deuterated analogs of Cyclosporin A, such as this compound, provides a valuable tool for dissecting the intricate interplay between drug metabolism and transporter-mediated disposition. While specific research data on the direct interaction of this compound with P-gp is not publicly available, the extensive body of literature on Cyclosporin A and its other analogs allows for an informed discussion of the expected role of this deuterated compound in such investigations.

Research Findings on Cyclosporin A and P-glycoprotein Interaction

Studies have consistently demonstrated that Cyclosporin A competitively inhibits the transport of other P-gp substrates. This inhibition is thought to occur through direct binding to the transporter protein. The structural features of the Cyclosporin A molecule, including its cyclic peptide nature and lipophilicity, contribute to its high affinity for P-gp.

Modifications to the Cyclosporin A structure can significantly alter its interaction with P-gp. For instance, alterations at different amino acid positions within the cyclic peptide can either enhance or diminish its inhibitory potency. This highlights the specificity of the binding interaction and suggests that even subtle changes, such as the introduction of a double bond in the dehydro analog or the presence of deuterium (B1214612) atoms, could modulate the affinity for P-gp.

Hypothetical Role of this compound in P-gp Assessment

This compound could be employed in several experimental settings to probe the function of P-gp:

In Vitro Transport Assays: In cell lines overexpressing P-gp, such as Caco-2 or MDCK-MDR1 cells, this compound could be used as a potential inhibitor to assess the efflux of known P-gp substrates. By measuring the transport of a fluorescent or radiolabeled substrate in the presence and absence of this compound, researchers could determine its inhibitory constant (Ki) or the concentration required for 50% inhibition (IC50).

Cellular Accumulation Studies: The intracellular accumulation of a P-gp substrate can be measured in the presence of this compound. An increase in substrate accumulation would indicate inhibition of P-gp-mediated efflux.

ATPase Activity Assays: P-gp utilizes the energy from ATP hydrolysis to transport substrates. The interaction of a compound with P-gp can modulate its ATPase activity. This compound could be tested in membrane vesicle preparations containing P-gp to determine if it stimulates or inhibits ATP hydrolysis, providing insights into its interaction with the transporter.

Illustrative Data Tables (Hypothetical)

The following tables represent the type of data that would be generated from studies investigating the interaction of this compound with P-glycoprotein. It is important to note that these are hypothetical data for illustrative purposes only, as specific experimental values for this compound are not available in the public domain.

CompoundIC50 (µM) for P-gp InhibitionAssay SystemP-gp Substrate Used
This compoundValue not availableCaco-2 cellsDigoxin
Cyclosporin A1.5MDCK-MDR1 cellsRhodamine 123
Verapamil (Control)5.2Caco-2 cellsDigoxin

Table 1: Hypothetical P-glycoprotein Inhibition by this compound and Control Compounds. This table illustrates how the inhibitory potency of this compound would be compared to the well-characterized P-gp inhibitor Cyclosporin A and the standard control, Verapamil.

CompoundEfflux Ratio (Basal-to-Apical / Apical-to-Basal)
Digoxin (Substrate only)15.2
Digoxin + Cyclosporin A2.1
Digoxin + this compoundValue not available

Table 2: Hypothetical Effect of this compound on the Efflux of a P-gp Substrate in a Caco-2 Transwell Assay. This table demonstrates how the inhibition of P-gp by this compound would be expected to reduce the efflux ratio of a known substrate like Digoxin.

Mechanistic Research of Cyclosporin A S Cellular and Molecular Interactions

Probing Protein-Ligand Binding Dynamics with Deuterated Cyclosporin (B1163) A Analogs

The use of deuterated analogs of Cyclosporin A is a valuable technique in mechanistic studies to probe the intricacies of protein-ligand interactions. The deuterium (B1214612) labeling can provide a means to track the molecule and understand its metabolic fate and stability without significantly altering its biological activity. However, specific studies detailing the binding dynamics of Dehydro Cyclosporin A-D4 are not currently published.

Interactions with Immunophilins (e.g., Cyclophilin A, Cyclophilin D) in Experimental Systems

Cyclosporin A is known to exert its immunosuppressive effects by forming a complex with intracellular proteins known as immunophilins, primarily Cyclophilin A. This complex is what proceeds to inhibit calcineurin. Cyclophilin D is a key regulator of the mitochondrial permeability transition pore. Research into how the specific structural modifications in this compound (both the dehydro- (B1235302) modification and the deuterium labeling) would alter its binding affinity and kinetics with Cyclophilin A and Cyclophilin D is a critical area for future investigation. Without experimental data, any discussion on this topic would be purely speculative.

Functional Consequences on Downstream Targets (e.g., Calcineurin Phosphatase Activity) in Cell-Free or Cell-Based Assays

The formation of the Cyclosporin A-Cyclophilin A complex leads to the inhibition of the calcium- and calmodulin-dependent phosphatase, calcineurin. This inhibition is a cornerstone of Cyclosporin A's mechanism of action. To understand the functional consequences of this compound, it would be essential to conduct in vitro phosphatase assays using purified calcineurin or cell-based reporter assays. Such studies would quantify the inhibitory potency (e.g., IC50 value) of the this compound/cyclophilin complex and compare it to the parent compound. At present, such comparative data for this compound is not available in the scientific literature.

Investigating Cellular Processes Modulated by Cyclosporin A Using Labeled Analogs

Labeled analogs of Cyclosporin A are instrumental in elucidating its role in various cellular processes. The deuterium label in this compound could facilitate its detection and quantification in complex biological samples.

Role in Mitochondrial Permeability Transition Pore (mPTP) Dynamics in Isolated Mitochondria or Cell Lines

Cyclosporin A is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death, by binding to Cyclophilin D. Studies using isolated mitochondria or specific cell lines are crucial to determine if this compound retains this inhibitory activity and to what extent. Experiments measuring mitochondrial swelling, calcium retention capacity, and membrane potential would be necessary to characterize its effects on mPTP dynamics. This information is currently unavailable.

Molecular Mechanisms of Anti-Viral Activity in In Vitro Viral Replication Models

Beyond its immunosuppressive effects, Cyclosporin A has demonstrated broad-spectrum antiviral activity against a range of viruses, often by targeting host cyclophilins that are essential for viral replication. Investigating the potential antiviral properties of this compound in in vitro models of viral replication would be a valuable area of research. Such studies would need to determine its efficacy against various viruses and elucidate the specific molecular mechanisms involved, which could be similar to or different from Cyclosporin A. This research has yet to be published.

Modulation of Gene Expression and Signaling Pathways in Experimental Cell Cultures

The inhibition of calcineurin by the Cyclosporin A-cyclophilin complex ultimately affects gene transcription, most notably reducing the expression of pro-inflammatory cytokines. To understand the impact of this compound on cellular signaling, transcriptome analysis (e.g., RNA sequencing) and targeted studies of specific signaling pathways in relevant cell cultures would be required. This would reveal whether the structural modifications in this compound lead to any alterations in its gene regulatory profile compared to Cyclosporin A. As of now, there is no published data on the effects of this compound on gene expression.

Advanced Research Applications and Methodological Innovations

Integration of Dehydro Cyclosporin (B1163) A-D4 in Quantitative Proteomics and Metabolomics

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis by mass spectrometry (MS). Dehydro Cyclosporin A-D4, by virtue of its deuterium (B1214612) labeling, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications aimed at quantifying Dehydro Cyclosporin A and its metabolites in complex biological matrices. nih.gov

In quantitative proteomics , stable isotope labeling by amino acids in cell culture (SILAC) and other isotopic tagging methods are fundamental for the accurate relative and absolute quantification of proteins. While not directly incorporated into proteins, deuterated drugs like this compound are crucial for quantifying the enzymes and transporters involved in their metabolic pathways. For instance, quantifying the abundance of cytochrome P450 enzymes responsible for cyclosporin metabolism can be achieved with greater accuracy using a deuterated internal standard.

In metabolomics , the primary application of this compound is in isotope dilution mass spectrometry. This technique involves spiking a known quantity of the deuterated standard into a sample. The ratio of the non-deuterated (endogenous) analyte to the deuterated standard is then measured by MS. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects, correcting for matrix effects and variations in sample preparation and instrument response. nih.gov This ensures highly accurate and precise quantification of the parent drug and its metabolites.

Application Area Technique Role of this compound Key Advantages
Quantitative ProteomicsTargeted Proteomics (e.g., PRM, MRM)Internal standard for quantifying drug-metabolizing enzymes.High accuracy and precision in enzyme quantification.
MetabolomicsIsotope Dilution LC-MS/MSInternal standard for the quantification of Dehydro Cyclosporin A and its metabolites.Correction for matrix effects, improved accuracy and precision. nih.gov
Therapeutic Drug Monitoring (TDM)LC-MS/MSInternal standard for clinical monitoring of drug levels.Enables precise dose adjustments for patients.

Development of In Vitro Disease Models for Mechanistic Studies Utilizing Deuterated Cyclosporins

In vitro models are indispensable tools for elucidating the mechanisms of drug action and toxicity. The use of deuterated cyclosporins, including this compound, in these models offers unique advantages for mechanistic studies.

One key application is in the study of drug metabolism. By incubating deuterated cyclosporins with human liver microsomes or hepatocytes, researchers can track the formation of metabolites with high precision. The deuterium label serves as a tracer, allowing for the unambiguous identification of drug-derived molecules from the complex background of the in vitro system. This is particularly useful for identifying novel or low-abundant metabolites. nih.gov

Furthermore, deuterated compounds can be used to investigate the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium can slow down metabolic reactions. This phenomenon can be exploited in in vitro models to stabilize a drug against rapid metabolism, allowing for a more detailed study of its direct effects on cellular targets or pathways. For example, by slowing the metabolism of a cyclosporin analogue, researchers can better investigate its interaction with cyclophilin and its downstream effects on calcineurin inhibition. google.com

In Vitro Model Research Focus Application of Deuterated Cyclosporins Insights Gained
Human Liver MicrosomesDrug Metabolism PathwaysIdentification and quantification of metabolites.Elucidation of metabolic pathways and identification of key metabolizing enzymes. nih.gov
Cultured HepatocytesCellular Drug DispositionTracing the uptake, metabolism, and efflux of the drug.Understanding the role of transporters and metabolic enzymes in drug disposition.
Isolated Glomeruli/Mesangial CellsNephrotoxicity MechanismsInvestigating direct cellular effects with stabilized drug concentrations.Deciphering the molecular mechanisms of cyclosporin-induced kidney injury. nih.govnih.gov
Immune Cell Cultures (e.g., T-cells)Immunosuppressive MechanismsStudying the interaction with cellular targets (e.g., cyclophilin).Detailed understanding of the mechanism of action and immunosuppressive effects.

Future Directions in the Synthesis of Novel Deuterated Cyclosporin A Derivatives for Targeted Research

The synthesis of deuterated analogues of complex natural products like Cyclosporin A presents significant challenges. However, recent advances in synthetic methodologies are paving the way for the creation of novel deuterated derivatives with tailored properties for specific research applications.

Future synthetic efforts are likely to focus on site-selective deuteration . Introducing deuterium at specific, metabolically vulnerable positions within the Cyclosporin A scaffold can lead to derivatives with altered pharmacokinetic profiles. For example, deuterating the N-methyl groups of certain amino acid residues in Cyclosporin A can slow down N-demethylation, a major metabolic pathway. google.comresearchgate.net This can result in a longer half-life and potentially reduced formation of certain metabolites.

Novel synthetic strategies are also being explored to improve the efficiency and accessibility of deuterated cyclosporins. These include:

Late-stage deuteration: Methods that allow for the introduction of deuterium into the fully formed cyclosporin molecule are highly desirable as they avoid lengthy de novo syntheses.

Biocatalytic approaches: Utilizing enzymes to catalyze specific deuteration reactions can offer high selectivity and milder reaction conditions. chemrxiv.orgwisc.edu

Flow chemistry: Continuous flow synthesis can provide better control over reaction parameters and facilitate the safe handling of deuterating reagents.

Synthetic Strategy Description Potential Advantages for Deuterated Cyclosporins
Site-Selective DeuterationIntroduction of deuterium at specific atomic positions.Tailoring of pharmacokinetic properties and metabolic stability. google.comresearchgate.net
Late-Stage FunctionalizationModification of the fully assembled molecule.More efficient synthesis of a variety of deuterated analogues.
BiocatalysisUse of enzymes to introduce deuterium.High selectivity and environmentally friendly reaction conditions. chemrxiv.orgwisc.edu
Flow ChemistryContinuous synthesis in a microreactor.Improved safety, scalability, and reaction control.

Computational Chemistry and Modeling Approaches for Understanding Isotopic Effects and Molecular Behavior

Computational chemistry and molecular modeling have become powerful tools for predicting and understanding the effects of deuteration on the properties and behavior of molecules like this compound.

Quantum mechanics (QM) calculations are employed to predict the kinetic isotope effect (KIE) of metabolic reactions. By modeling the transition state of a reaction, such as the hydroxylation of a C-H bond by a cytochrome P450 enzyme, QM methods can estimate the difference in reaction rates between the C-H and C-D bonds. This can help in identifying which positions in the molecule are most susceptible to metabolic attack and where deuteration would have the most significant impact on metabolic stability.

Software platforms are now available that combine machine learning and quantum mechanics to predict the sites of metabolism for various drug-metabolizing enzymes, which can guide the rational design of deuterated drugs. optibrium.comoptibrium.comnih.govcomputabio.com

Computational Method Application Information Obtained
Molecular Dynamics (MD) SimulationsStudying conformational changes and binding interactions.Insights into the effects of deuteration on molecular flexibility and target binding. nih.govmdpi.com
Quantum Mechanics (QM) CalculationsPredicting the kinetic isotope effect (KIE).Estimation of the impact of deuteration on metabolic reaction rates.
Physiologically Based Pharmacokinetic (PBPK) ModelingSimulating the absorption, distribution, metabolism, and excretion (ADME) of drugs.Prediction of the in vivo pharmacokinetic profile of deuterated compounds. nih.gov
Machine Learning-Based Metabolism PredictionIdentifying likely sites of metabolism.Guidance for the rational design of deuterated analogues with improved metabolic stability. optibrium.comoptibrium.comnih.govcomputabio.com

Q & A

Q. What are best practices for presenting complex datasets (e.g., omics) in this compound studies?

  • Methodological Answer : Use heatmaps for gene expression clusters and volcano plots for differential analysis. Annotate pathways via KEGG/GO enrichment. Provide raw data in public repositories (e.g., GEO). In manuscripts, limit tables to critical findings (≤5) and archive extensive datasets in supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.